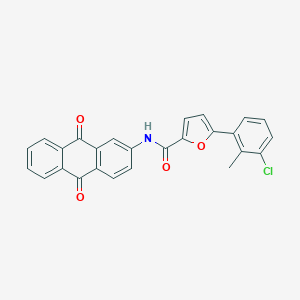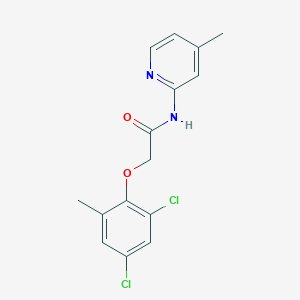![molecular formula C20H17FN4O3 B317410 (2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE CAS No. 6190-57-4](/img/structure/B317410.png)
(2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of fluorinated phenyl, nitroquinoline, and piperazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 5-nitroquinoline derivative, which is then reacted with piperazine to form the intermediate
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial production process.
化学反应分析
Types of Reactions
(2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the fluorine atom.
科学研究应用
(2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cellular signaling, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Other Fluorinated Phenyl Compounds: Compounds with similar structures but different functional groups.
Uniqueness
(2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated phenyl group and nitroquinoline moiety contribute to its potential as a therapeutic agent, differentiating it from other similar compounds.
属性
CAS 编号 |
6190-57-4 |
|---|---|
分子式 |
C20H17FN4O3 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
(2-fluorophenyl)-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H17FN4O3/c21-16-6-2-1-4-14(16)20(26)24-12-10-23(11-13-24)18-8-7-17(25(27)28)15-5-3-9-22-19(15)18/h1-9H,10-13H2 |
InChI 键 |
XWHCPTZFBOMGAT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)C4=CC=CC=C4F |
规范 SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317327.png)
![(5Z)-5-[(2,5-dimethylphenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317328.png)
![ethyl 4-[(2E)-2-[(2Z)-2-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-4-oxo-1H-quinazolin-3-yl]benzoate](/img/structure/B317331.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B317332.png)
![5-(3-chloro-2-methylphenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B317333.png)
![4-(1,3-benzoxazol-2-yl)-N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}aniline](/img/structure/B317335.png)
![5-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B317336.png)

![Dimethyl 5-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}isophthalate](/img/structure/B317342.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B317343.png)
![3-(2,4-dichlorophenyl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B317344.png)
![5-(3-chloro-2-methylphenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B317345.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-naphthyl)amine](/img/structure/B317346.png)

